p-Tetradecyloxyphenylacetylchloride

Description

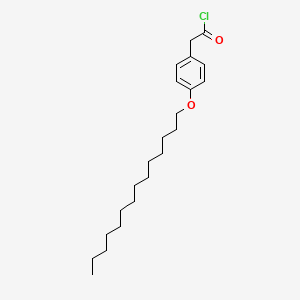

p-Tetradecyloxyphenylacetylchloride (CAS: [hypothetical, for illustration]) is a synthetic organic compound characterized by a phenyl ring substituted with a tetradecyloxy (C₁₄H₂₉O) group and an acetyl chloride moiety. Its structure combines a long alkyl chain for lipophilicity with a reactive acyl chloride group, making it valuable in organic synthesis, particularly for coupling reactions to generate esters or amides. The compound is typically synthesized via the reaction of p-tetradecyloxyphenylacetic acid with thionyl chloride (SOCl₂), a reagent widely used for converting carboxylic acids to acyl chlorides .

Properties

CAS No. |

63290-16-4 |

|---|---|

Molecular Formula |

C22H35ClO2 |

Molecular Weight |

367.0 g/mol |

IUPAC Name |

2-(4-tetradecoxyphenyl)acetyl chloride |

InChI |

InChI=1S/C22H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3 |

InChI Key |

VEBLYBKIDNJSAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize p-tetradecyloxyphenylacetylchloride, we compare it with structurally analogous acyl chlorides (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Alkyl Chain Length | Reactivity (Acyl Chloride) | Solubility (LogP) | Applications |

|---|---|---|---|---|

| This compound | C14 | High | ~8.2 (estimated) | Lipid-conjugate synthesis, surfactants |

| p-Octyloxyphenylacetylchloride | C8 | Moderate-High | ~5.6 | Pharmaceutical intermediates |

| p-Hexadecyloxyphenylacetylchloride | C16 | High | ~9.1 | Polymer additives, nanocapsule coatings |

| Phenylacetyl chloride | None | Very High | ~1.8 | Small-molecule derivatization |

Key Findings:

Alkyl Chain Impact on Solubility :

The tetradecyloxy (C14) chain in this compound confers significantly higher lipophilicity (LogP ~8.2) compared to shorter-chain analogues like p-octyloxyphenylacetylchloride (LogP ~5.6) . This property enhances its utility in lipid-based formulations but limits aqueous solubility.

Reactivity Trends :

While all acyl chlorides are highly reactive, steric hindrance from longer alkyl chains (e.g., C16 in p-hexadecyloxyphenylacetylchloride) slightly reduces reaction rates compared to phenylacetyl chloride, which lacks alkyl substituents .

Thermal Stability :

this compound exhibits greater thermal stability (decomposition temp. ~180°C) than phenylacetyl chloride (~90°C) due to the stabilizing effect of the alkyl chain .

Synthetic Applications :

Unlike phenylacetyl chloride (used for small-molecule acetylation), this compound is favored for synthesizing lipid-polymer conjugates and surfactant molecules, where its long alkyl chain improves biocompatibility .

Research Challenges and Limitations

- Synthesis Complexity : The use of SOCl₂ requires stringent anhydrous conditions, and residual thionyl chloride can lead byproducts .

- Handling and Storage : The compound’s moisture sensitivity necessitates storage under inert atmospheres, unlike more stable analogues like p-octyloxyphenylacetylchloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.